7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with diethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile is investigated for its potential as a fluorescent probe. Its chromene core can exhibit fluorescence, making it useful in imaging and diagnostic applications.
Medicine
The compound is also explored for its potential therapeutic properties. Studies may focus on its activity against certain diseases or its ability to interact with biological targets.
Industry
In industrial applications, this compound could be used in the development of dyes, pigments, or other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The chromene core can also participate in electron transfer processes, which could be relevant in its fluorescent properties.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure, coumarins are also known for their biological activities and fluorescence.
Flavonoids: These compounds share a similar core structure and are widely studied for their medicinal properties.
Benzopyrans: Another class of compounds with a similar backbone, known for their diverse chemical and biological activities.
Uniqueness
What sets 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile apart is its specific substitution pattern, which can impart unique chemical and physical properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C22H23N3O2/c1-5-25(6-2)17-11-12-18-20(13-17)27-22(26)19(14-23)21(18)15-7-9-16(10-8-15)24(3)4/h7-13H,5-6H2,1-4H3 |
InChI Key |
DTHUYRBSWZIJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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